molecular formula C10H9N3 B11915146 4,5-Dihydroimidazo[1,5-a]quinoxaline CAS No. 512847-94-8

4,5-Dihydroimidazo[1,5-a]quinoxaline

Cat. No.: B11915146
CAS No.: 512847-94-8
M. Wt: 171.20 g/mol
InChI Key: GZGCTIXIODMQIE-UHFFFAOYSA-N
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Description

4,5-Dihydroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,5-a]quinoxaline can be achieved through several methods. One common approach involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole. This reaction proceeds via a modified Pictet–Spengler reaction under microwave irradiation, which significantly reduces the reaction time to about 20 minutes .

Another method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine (III) dicyclohexanecarboxylate and an iridium catalyst under visible light . This method yields both 4-cyclohexylimidazo[1,2-a]quinoxaline and 4-cyclohexylimidazo[1,5-a]quinoxaline as products.

Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as the use of ionic liquid-supported synthesis. This method allows for easy purification through simple precipitation and filtration, avoiding time-consuming chromatographic separations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to its diverse biological effects, including anticancer and neuroprotective activities.

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydroimidazo[1,5-a]quinoxaline is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act on multiple molecular targets makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

512847-94-8

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4,5-dihydroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H9N3/c1-2-4-10-9(3-1)12-6-8-5-11-7-13(8)10/h1-5,7,12H,6H2

InChI Key

GZGCTIXIODMQIE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN2C3=CC=CC=C3N1

Origin of Product

United States

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